3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine hydrochloride

DPP-4 inhibition Type 2 diabetes triazolopiperazine SAR

3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine hydrochloride (CAS 1803583-50-7; molecular formula C₁₀H₁₈ClN₅; MW 243.74 g/mol) is a heterocyclic building block comprising a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core substituted at the 3-position with an ethyl group and at the 7-position with an azetidine ring, isolated as the hydrochloride salt. The corresponding free base (CAS 1699236-50-4; C₁₀H₁₇N₅; MW 207.28 g/mol) is also commercially available.

Molecular Formula C10H18ClN5
Molecular Weight 243.74 g/mol
Cat. No. B13241125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine hydrochloride
Molecular FormulaC10H18ClN5
Molecular Weight243.74 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1CCN(C2)C3CNC3.Cl
InChIInChI=1S/C10H17N5.ClH/c1-2-9-12-13-10-7-14(3-4-15(9)10)8-5-11-6-8;/h8,11H,2-7H2,1H3;1H
InChIKeyAPTVASPOUPRCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine Hydrochloride: Chemical Identity and Procurement Baseline


3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine hydrochloride (CAS 1803583-50-7; molecular formula C₁₀H₁₈ClN₅; MW 243.74 g/mol) is a heterocyclic building block comprising a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core substituted at the 3-position with an ethyl group and at the 7-position with an azetidine ring, isolated as the hydrochloride salt [1]. The corresponding free base (CAS 1699236-50-4; C₁₀H₁₇N₅; MW 207.28 g/mol) is also commercially available . This scaffold occupies a strategic position in medicinal chemistry as a key intermediate for generating dipeptidyl peptidase-4 (DPP-4) inhibitors, neurokinin-3 (NK-3) receptor antagonists, and kinase-targeted agents [2][3].

Heterocyclic building block for DPP-4, NK-3, and kinase inhibitor synthesis
Hydrochloride salt form supports aqueous handling and amide coupling workflows
3-ethyl substitution offers distinct IP space from 3-CF₃ sitagliptin series

Why 3-Ethyl Substitution on the Triazolo[4,3-a]pyrazine-Azetidine Scaffold Cannot Be Arbitrarily Replaced


The triazolo[4,3-a]pyrazine-azetidine scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at the 3-position substituent. Replacement of the 3-ethyl group with a 3-methyl group reduces van der Waals surface area and lipophilicity, while substitution with a 3-trifluoromethyl group introduces strong electron-withdrawing character and metabolic liabilities [1]. In DPP-4 inhibitor programs, the 3-ethyl variant (CHEMBL233685) delivers an IC₅₀ of 37 nM with >1,000-fold selectivity over DPP-8 (IC₅₀ = 39,000 nM) and DPP-9 (IC₅₀ = 100,000 nM), a selectivity window that is highly sensitive to 3-position modifications [2]. In the NK-3 receptor antagonist patent space, the 3-ethyl substituent is explicitly enumerated alongside methyl, trifluoromethyl, and other groups as producing distinct pharmacological profiles, meaning that swapping the ethyl for another alkyl or haloalkyl group may alter receptor binding kinetics, selectivity, or intellectual property freedom-to-operate [3]. Generic interchange without experimental verification therefore risks loss of potency, erosion of selectivity, and unintended patent infringement.

3-Position SAR

Replacing 3-ethyl with 3-methyl or 3-CF₃ may alter DPP-4 potency and DPP-8/9 selectivity profile

IP Landscape

Ethyl is a distinct Markush member in NK-3 patents; swapping risks freedom-to-operate

Physicochemical Profile

Lipophilicity shift may impact ADME properties and CNS penetration potential

Quantitative Differentiation Evidence: 3-{3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine Hydrochloride vs. Closest Analogs


DPP-4 Inhibitory Potency of the 3-Ethyl Scaffold Compared to Sitagliptin (3-Trifluoromethyl)

The 3-ethyl-triazolo[4,3-a]pyrazine-azetidine core, when elaborated into the β-aminoamide DPP-4 inhibitor CHEMBL233685, exhibits a DPP-4 IC₅₀ of 37 nM [1]. In contrast, the approved drug sitagliptin—which bears a 3-trifluoromethyl group on the identical triazolopiperazine scaffold—displays a DPP-4 IC₅₀ of 22 ± 2 nM [2]. The 3-ethyl variant thus retains approximately 59% of the potency of the 3-trifluoromethyl drug. This potency retention is notable given the substantial electronic difference between ethyl (σₘ = −0.07) and trifluoromethyl (σₘ = +0.43), indicating that the 3-ethyl scaffold can achieve clinically relevant DPP-4 engagement while offering a distinct intellectual property and physicochemical profile.

DPP-4 Inhibition
Cross-study comparable
37 nM 3-ethyl derivative (CHEMBL233685)
vs
22 nM Sitagliptin (3-CF₃)
Reported DPP-4 inhibition context; potency retention
Recombinant DPP-4, AMC substrate; curated from ChEMBL
DPP-4 inhibition Type 2 diabetes triazolopiperazine SAR

Selectivity Window of 3-Ethyl DPP-4 Inhibitors Over DPP-8 and DPP-9

The 3-ethyl-triazolo[4,3-a]pyrazine derivative CHEMBL233685 demonstrates a >1,000-fold selectivity window for DPP-4 (IC₅₀ = 37 nM) over DPP-8 (IC₅₀ = 39,000 nM) and a >2,700-fold window over DPP-9 (IC₅₀ = 100,000 nM) [1]. This selectivity profile is comparable to sitagliptin's reported selectivity, which is considered essential for avoiding the alopecia, thrombocytopenia, and splenomegaly observed with DPP-8/DPP-9 inhibition in preclinical species [2]. The 3-ethyl substitution thus does not compromise the selectivity that is a critical requirement for DPP-4-targeted therapeutics.

Selectivity Window
Cross-study comparable
1,054× vs DPP-8
|
2,703× vs DPP-9
Selectivity profile context over DPP-8/9
Human recombinant assays; >1,000-fold maintained
DPP-4 selectivity DPP-8/DPP-9 off-target safety pharmacology

Lipophilicity Differentiation: 3-Ethyl vs. 3-Methyl vs. 3-Trifluoromethyl

The 3-ethyl substituent on the triazolo[4,3-a]pyrazine core provides an intermediate lipophilicity profile. Computational analysis indicates that the ethyl group contributes a calculated n-octanol/water partition increment of approximately +1.0 log units relative to the unsubstituted scaffold, compared to approximately +0.5 for methyl and approximately +1.5 for trifluoromethyl [1]. This intermediate lipophilicity is significant because the triazolo[4,3-a]pyrazine scaffold has been successfully optimized for blood–brain barrier penetration in the P2X7 antagonist series, where compound 25 (bearing a phenyl substituent) achieved 80% receptor occupancy in rat brain for 6 hours following 10 mg/kg oral dosing [2]. The 3-ethyl substitution may offer a favorable balance between oral absorption (requiring sufficient lipophilicity) and CNS penetration (where excessive lipophilicity can lead to high tissue binding and rapid clearance).

Lipophilicity Estimate
Class-level inference
ΔcLogP ≈ +1.0 3-ethyl; vs +0.5 (methyl), +1.5 (CF₃)
Lipophilicity estimation context for ADME tuning
Fragment-based calculation; no direct experimental logP
cLogP lipophilicity ADME CNS penetration

Patent Differentiation: 3-Ethyl Specifically Claimed in NK-3 Receptor Antagonist Intellectual Property

United States patent US 9,422,299 B2, assigned to Ogeda SA, explicitly claims substituted [1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists wherein the R4 and R5 substituents are independently selected from methyl, ethyl, n-propyl, hydroxyethyl, methoxyethyl, trifluoromethyl, difluoromethyl, or fluoromethyl [1]. The specific enumeration of ethyl as a claimed substituent—distinct from methyl and trifluoromethyl—establishes that the 3-ethyl scaffold occupies a defined and protected chemical space within the NK-3 antagonist patent landscape. This is further reinforced by Japanese patent JP 2018118988 A, which also claims N-acyl-(3-substituted)-(8-substituted)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazines including ethyl at the 3-position [2]. Compounds built from the 3-ethyl building block may therefore enjoy composition-of-matter patent protection distinct from those derived from 3-methyl or 3-trifluoromethyl intermediates.

Patent Landscape
Supporting evidence
Ethyl explicitly claimed in US 9,422,299 B2 and JP 2018118988 A
IP landscape context for NK-3 antagonist series
Distinct from methyl, trifluoromethyl as Markush members
NK-3 antagonist patent composition of matter freedom-to-operate

Hydrochloride Salt Form: Crystallinity and Handling Advantages Over the Free Base

The hydrochloride salt (CAS 1803583-50-7; MW 243.74 g/mol) is supplied as a crystalline solid with a standard purity of 95–98% as verified by NMR, HPLC, and GC batch quality control . In contrast, the free base (CAS 1699236-50-4; MW 207.28 g/mol) is an oily or amorphous material that is more challenging to handle, weigh accurately, and store without degradation. The hydrochloride salt of the azetidine-containing building block is freely soluble in water and polar organic solvents, facilitating downstream amide coupling and reductive amination reactions without the need for in situ salt formation [1]. This salt-form advantage is well-established for azetidine-containing intermediates, where protonation of the azetidine nitrogen prevents oxidation and improves long-term storage stability.

Salt Form Advantage
Supporting evidence
HCl salt: crystalline, water-soluble
Free base: amorphous, limited solubility, cold storage
Handling and reproducibility context
Vendor QC; NMR/HPLC/GC purity 95–98%
salt form crystallinity aqueous solubility formulation

Triazolo[4,3-a]pyrazine Scaffold Antibacterial Activity: Class-Level Precedent

A series of novel triazolo[4,3-a]pyrazine derivatives synthesized and characterized by Hu et al. (2023) demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative strains. The most active compound in this series, 2e, exhibited minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to the first-line agent ampicillin [1]. While the specific 3-ethyl-7-azetidine hydrochloride compound was not directly tested in this study, the core triazolo[4,3-a]pyrazine scaffold is confirmed to possess intrinsic antibacterial pharmacophoric elements. Separately, antimalarial activity has been reported for 1,2,4-triazolo[4,3-a]pyrazine derivatives with IC₅₀ values ranging from 9.90 to 23.30 μM against Plasmodium falciparum 3D7 [2], further validating the scaffold's potential in anti-infective drug discovery.

Antibacterial Scaffold Activity
Class-level inference
Related compound 2e: MIC 32 μg/mL (S. aureus), 16 μg/mL (E. coli)
Anti-infective lead generation context
Scaffold-level precedent; direct data for this compound not available
antibacterial MIC Staphylococcus aureus Escherichia coli

Priority Application Scenarios for 3-{3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine Hydrochloride Based on Quantitative Evidence


DPP-4 Inhibitor Lead Optimization with Differentiated IP from Sitagliptin

The 3-ethyl-triazolo[4,3-a]pyrazine-azetidine hydrochloride serves as a key intermediate for synthesizing β-aminoamide DPP-4 inhibitors that retain sub-100 nM potency (IC₅₀ = 37 nM for CHEMBL233685) while occupying a distinct patent space from the 3-trifluoromethyl sitagliptin series [1][2]. The >1,000-fold selectivity over DPP-8 and DPP-9 confirms that the 3-ethyl scaffold does not introduce offtarget safety liabilities [3]. Medicinal chemistry teams pursuing next-generation DPP-4 inhibitors with freedom-to-operate can use this building block to explore SAR around the azetidine and 3-ethyl vectors while maintaining the established triazolopiperazine pharmacophore.

NK-3 Receptor Antagonist Development for CNS Disorders

The 3-ethyl substituent is explicitly claimed in US patent 9,422,299 B2 and JP 2018118988 A for selective NK-3 receptor antagonists [1][2]. The triazolo[4,3-a]pyrazine scaffold has demonstrated brain penetration in the P2X7 antagonist series (compound 25: 80% receptor occupancy in rat brain at 10 mg/kg p.o.) [3], suggesting that the 3-ethyl-7-azetidine core may also support CNS drug discovery. Researchers can use this building block to generate focused NK-3 antagonist libraries for indications including hot flashes, polycystic ovary syndrome, and neurodegenerative disorders, with the intermediate lipophilicity of the 3-ethyl group providing a favorable starting point for balancing CNS penetration and systemic clearance.

Anti-Infective Lead Generation from the Triazolo[4,3-a]pyrazine Scaffold

The triazolo[4,3-a]pyrazine scaffold has documented antibacterial activity (MIC = 16–32 μg/mL against S. aureus and E. coli for compound 2e) [1] and antimalarial activity (IC₅₀ = 9.90–23.30 μM against P. falciparum 3D7) [2]. The 3-ethyl-7-azetidine hydrochloride building block provides two diversification points (the azetidine nitrogen and the 8-position of the saturated pyrazine ring) for generating focused compound libraries. The hydrochloride salt form ensures accurate stoichiometry in parallel synthesis and high-throughput chemistry workflows, making it suitable for hit-to-lead and lead optimization campaigns in anti-infective drug discovery.

Kinase Inhibitor Discovery Leveraging the Triazolo[4,3-a]pyrazine Core

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has been validated as a kinase inhibitor pharmacophore, with derivatives showing potent dual c-Met/VEGFR-2 inhibition (c-Met IC₅₀ = 26.00 nM; VEGFR-2 IC₅₀ = 2.6 μM for compound 17l) [1] and PARP1 inhibition (IC₅₀ < 4.1 nM for multiple compounds) with nanomolar antiproliferative activity against BRCA-mutant cancer cell lines [2]. The 3-ethyl-7-azetidine building block offers a structurally differentiated entry point into this kinase inhibitor space, with the azetidine ring providing a constrained amine that can be elaborated into diverse kinase-directed chemotypes through amide coupling, urea formation, or reductive amination.

Application
Selection Property
Validation Focus
DPP-4 lead optimization studies
3-Ethyl DPP-4 pharmacophore with IP differentiation
DPP-4/8/9 selectivity verification
NK-3 antagonist CNS research
Patent-claimed 3-ethyl NK-3 scaffold
Brain penetration and target engagement
Anti-infective lead generation studies
Triazolopyrazine antibacterial scaffold
MIC panel screening (S. aureus, E. coli)
Kinase inhibitor discovery research
c-Met/VEGFR-2 or PARP1 pharmacophore core
Kinase panel selectivity profiling
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